McN3716
Description
Properties
IUPAC Name |
methyl 2-tetradecyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-21-18)17(19)20-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSDZUNGAWCFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1(CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10918804 | |
| Record name | Methyl 2-tetradecyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69207-52-9, 92982-25-7 | |
| Record name | Methyl palmoxirate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69207-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl palmoxirate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069207529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl palmoxirate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Methyl 2-tetradecyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-(epoxymethyl)palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PALMOXIRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPL6006Y4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Classical Esterification with Acid Catalysts
The foundational method for synthesizing methyl palmoxirate involves the esterification of 2-tetradecylglycidic acid with methanol using strong acid catalysts. Sulfuric acid (H₂SO₄) is the most widely employed catalyst, facilitating protonation of the carboxylic acid to enhance nucleophilic attack by methanol. Under reflux conditions (65°C) with a 10:1 molar excess of methanol, this method achieves yields of 94% within 3 hours . The reaction mechanism proceeds via the formation of an acylium ion intermediate, followed by methanol addition and subsequent water elimination.
A critical limitation of this approach is the generation of acidic waste, necessitating neutralization and purification steps. Industrial adaptations often integrate continuous distillation to remove water and drive equilibrium toward ester formation, improving yields to >97% .
Microwave-Assisted Esterification
Microwave irradiation has emerged as a tool to accelerate esterification kinetics. By employing H₂SO₄ under microwave conditions (300 W, 65°C), reaction times are reduced from hours to 15 minutes while maintaining yields comparable to conventional heating (93–95%) . The rapid dielectric heating enhances molecular collision frequency, overcoming activation energy barriers more efficiently. This method is particularly advantageous for small-scale laboratory synthesis, though scalability challenges persist due to equipment limitations.
Heterogeneous Catalysis with Bronsted Acidic Ionic Liquids
To address environmental concerns, halogen-free Bronsted acidic ionic liquids (BAILs) have been investigated. Catalysts such as trimethylcyclohexylammonium sulfonate (TCyAMsO) and methanesulfonate trimethylbenzylammonium (TBnAMsO) enable esterification at 60°C with 30 mol% catalyst loading. These BAILs act as dual solvent-catalysts, solubilizing both reactants while providing acidic protons for catalysis. Yields range from 77% to 93%, with the added benefit of catalyst recyclability for up to five cycles without significant activity loss .
Deep Eutectic Solvent (DES)-Mediated Green Synthesis
Deep eutectic solvents (DESs), composed of tetrabuthyl ammonium chloride and acetic acid (1:2 molar ratio), offer a biodegradable alternative for methyl palmoxirate synthesis. At 60°C with a methanol-to-palmitic acid ratio of 10:1, DESs achieve 92.5% yield within 60 minutes . The DES stabilizes the transition state through hydrogen bonding, reducing activation energy. Post-reaction, the DES phase separates from the product, enabling straightforward isolation via decantation.
Continuous-Flow Microreactor Systems
Recent innovations in continuous-flow chemistry have been applied to esterification processes. Microreactors with immobilized acid catalysts (e.g., sulfonated graphene oxide) enable precise temperature control (70°C) and residence times of <10 minutes. These systems achieve near-quantitative yields (98%) due to enhanced mass and heat transfer, outperforming batch reactors . Scalability is facilitated by numbering-up strategies, making this approach viable for industrial production.
Comparative Analysis of Preparation Methods
Industrial-Scale Optimization
Large-scale production prioritizes cost efficiency and minimal waste. A patented industrial process utilizes heteropoly acids (e.g., (C₁₆TA)H₄TiPW₁₁O₄₀) under mild conditions (65°C, 6 hours) with a methanol-to-acid ratio of 4856:243:1 . This method achieves 95% conversion, with catalyst recovery via filtration. Economic analyses favor this approach for bulk synthesis, though initial catalyst costs are higher.
Chemical Reactions Analysis
Types of Reactions: Methyl palmoxirate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites, including hydroxy and epoxy derivatives.
Reduction: Reduction reactions can convert methyl palmoxirate to its corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Hydroxy and epoxy derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neuroscience Research
Brain Lipid Metabolism Studies
Methyl palmoxirate has been utilized in studies investigating brain lipid metabolism. It enhances the incorporation of radiolabeled palmitic acid into brain lipids, making it valuable for in vivo imaging techniques such as positron emission tomography (PET). By inhibiting beta-oxidation, MP allows researchers to better visualize and understand lipid dynamics in the brain during various physiological and pathological states .
Case Study: PET Imaging
A study involving PET imaging demonstrated that MP could significantly improve the detection of lipid metabolism in animal models. Researchers injected C11-labeled palmitate into rats pre-treated with MP, which facilitated the visualization of metabolic processes that would otherwise be obscured by rapid oxidation of fatty acids. This approach is anticipated to extend to human studies pending regulatory approvals .
Metabolic Disorders
Hypoglycemic Properties
Methyl palmoxirate exhibits hypoglycemic effects by decreasing hepatic glucose production through the inhibition of mitochondrial fatty acid oxidation. In a controlled study with diabetic dogs, administration of MP resulted in lower fasting plasma glucose levels compared to vehicle-treated controls, indicating its potential as a therapeutic agent for managing blood sugar levels in diabetic patients .
Case Study: Diabetic Canines
In a study on streptozotocin/alloxan-induced diabetic dogs, those treated with MP showed significant reductions in plasma glucose levels after insulin-induced hypoglycemia compared to controls. The restoration of plasma glucose was attributed to increased hepatic glucose production, suggesting that MP does not impair counter-regulatory hormone responses during hypoglycemic events .
Behavioral Neuroscience
Influence on Ingestive Behavior
Research has indicated that methyl palmoxirate may affect ingestive behavior by altering metabolic signals related to food intake. Studies have shown that it can influence the orexigenic effects within the central nervous system, potentially impacting appetite regulation and energy balance .
Case Study: Orexigenic Effects
In experiments focusing on food intake regulation, methyl palmoxirate was administered alongside other metabolic modulators to observe changes in feeding behavior. The findings suggested that MP might play a role in modulating appetite through its effects on fatty acid metabolism and signaling pathways related to hunger and satiety .
Pharmacokinetics and Safety Profile
Absorption and Metabolism
Research has characterized the pharmacokinetics of methyl palmoxirate, noting its rapid clearance from plasma following intravenous administration. The compound's absorption and distribution suggest it readily enters tissue lipid pools, which is critical for its function as a metabolic inhibitor .
Safety Studies
In clinical trials involving human subjects, methyl palmoxirate was found to be safe at acute doses without adverse effects reported. This safety profile supports its potential use in further clinical applications aimed at studying metabolic disorders or brain function .
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Neuroscience Research | Enhances visualization of brain lipid metabolism using PET imaging | Improved detection of lipid dynamics in animal models |
| Metabolic Disorders | Acts as a hypoglycemic agent by inhibiting hepatic glucose production | Lower fasting plasma glucose levels in diabetic dogs |
| Behavioral Neuroscience | Influences ingestive behavior through metabolic signaling | Modulation of appetite and energy balance observed |
| Pharmacokinetics & Safety | Rapid absorption and clearance; safe for human use | No adverse effects reported in clinical trials |
Mechanism of Action
Methyl palmoxirate exerts its effects by inhibiting carnitine palmitoyltransferase I, an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By inhibiting this enzyme, methyl palmoxirate reduces the oxidation of fatty acids, leading to alterations in cellular energy metabolism. This inhibition affects various metabolic pathways, including the synthesis of triglycerides and phospholipids .
Comparison with Similar Compounds
Impact on Lipid and Glucose Metabolism
Tissue-Specific Effects
- Liver: Methyl palmoxirate’s inhibition of hepatic CPT-A is consistent across diabetic and non-diabetic states, reducing β-oxidation-derived ROS and oxidized lipid metabolites .
- Heart : At high doses (>2.5 mg/kg), methyl palmoxirate inhibits myocardial CPT-A, preventing diabetic cardiomyopathy when combined with triiodothyronine . Etomoxir shows similar cardioprotection but with greater glucose utilization .
- Brain: Unique to methyl palmoxirate is its ability to enhance PET imaging signals by redirecting palmitate into phospholipids, reducing aqueous metabolite background noise .
Key Research Findings and Contradictions
- However, cautions that systemic β-oxidation inhibition may exacerbate oxidative stress due to compromised energy metabolism.
Biological Activity
Methyl palmoxirate (MP) is a compound recognized for its significant biological activity, particularly as an inhibitor of mitochondrial fatty acid oxidation. This article delves into its pharmacological effects, mechanisms of action, and various studies that illustrate its impact on glucose metabolism and other physiological processes.
Methyl palmoxirate acts primarily by inhibiting the mitochondrial beta-oxidation pathway of long-chain fatty acids. This inhibition leads to a reduction in the utilization of fatty acids for energy production, which has several downstream effects on metabolic processes:
- Inhibition of Fatty Acid Oxidation : By blocking the beta-oxidation process, MP alters the lipid metabolism in tissues, particularly in the liver and brain .
- Effects on Glucose Metabolism : The inhibition of fatty acid oxidation results in decreased hepatic glucose production, making MP a potential hypoglycemic agent .
Pharmacokinetics
The pharmacokinetic profile of methyl palmoxirate has been studied extensively:
- Absorption and Metabolism : Following intravenous administration in rats, MP shows rapid clearance from plasma (half-life minutes), indicating quick distribution into tissue lipid pools . In humans, oral administration resulted in undetectable levels of unmetabolized drug in plasma or urine, suggesting efficient metabolism .
- Dosing Studies : In diabetic models, doses ranging from 0.7 to 50 mg/kg have been shown to effectively reduce plasma glucose and ketone levels over varying durations .
Hypoglycemic Activity
Methyl palmoxirate has demonstrated significant hypoglycemic effects in various studies:
- Diabetic Models : In streptozotocin/alloxan-induced diabetic dogs, MP administration led to a maximum reduction of plasma glucose by approximately 32% at peak effectiveness . The compound also significantly lowered ketone levels, indicating its role in managing diabetic conditions without the need for insulin therapy .
Case Studies
- Diabetic Dogs Study : A study involving diabetic dogs treated with MP showed that after seven days of treatment at a dose of 2.5 mg/kg/day, fasting plasma glucose levels were significantly lower compared to vehicle-treated controls (158 mg/dL vs. 171 mg/dL) .
- Human PET Imaging : In humans, pretreatment with MP was necessary before administering radiolabeled palmitate for PET scans to study brain lipid metabolism. This application highlights its utility in clinical imaging settings .
Research Findings
Several key findings from research studies illustrate the biological activity of methyl palmoxirate:
Q & A
Q. Stepwise approach :
Pilot toxicity screening : Acute doses (10–100 mg/kg) in rodents to identify lethal thresholds (e.g., hepatotoxicity at >50 mg/kg) .
Subchronic efficacy testing : 5–20 mg/kg/day for 7–14 days, monitoring weight loss and liver enzymes .
Pharmacokinetic profiling : LC-MS/MS to correlate plasma MP levels with CPT-A inhibition .
Mitochondrial rescue experiments : Co-administer carnitine or medium-chain triglycerides to bypass CPT-A blockade, confirming mechanism-specific toxicity .
Basic: What validated assays are recommended for quantifying CPT-A inhibition in methyl palmoxirate-treated samples?
- Spectrophotometric assay : Measure malonyl-CoA-sensitive palmitoyl-CoA oxidation rates at 412 nm (using DTNB as a thiol-reactive probe) .
- Isotope-based assay : Track C-palmitate conversion to CO in isolated mitochondria .
- Immunoblotting : Detect CPT-A adduct formation using anti-MP antibodies (custom-developed) .
Advanced: How can researchers reconcile conflicting data on methyl palmoxirate's role in diabetic cardiomyopathy?
Contradictory findings (e.g., improved vs. worsened cardiac function) stem from model variability:
- Streptozotocin-induced diabetes : MP exacerbates diastolic dysfunction due to impaired fatty acid-driven ATP production .
- Genetic obesity models (e.g., Zucker rats) : MP improves ejection fraction by reducing lipotoxicity .
Resolution strategies : - Stratified analysis : Compare outcomes by diabetes etiology (type 1 vs. type 2) .
- Multi-omics integration : Combine transcriptomics (PPARα pathways) and metabolomics (acylcarnitine profiles) to identify context-dependent mechanisms .
Basic: What are the best practices for reporting methyl palmoxirate synthesis and characterization in manuscripts?
Follow Beilstein Journal of Organic Chemistry guidelines :
- Synthesis details : Include reaction stoichiometry, solvent purity, and purification methods (e.g., column chromatography with hexane:ethyl acetate).
- Analytical data : Report H/C NMR shifts, HPLC retention times, and elemental analysis (e.g., C 65.2%, H 9.8%) .
- Supporting information : Deposit spectral data (e.g., IR, MS) in publicly accessible repositories .
Table 1: Key Pharmacodynamic Properties of Methyl Palmoxirate
| Parameter | Value/Observation | Reference |
|---|---|---|
| IC (CPT-A) | 0.8 µM (rat liver) | |
| Plasma half-life | 4.2 hours (rats, 10 mg/kg) | |
| Maximum inhibition onset | 6 hours post-dose | |
| Tissue accumulation | Liver > Heart > Kidney |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
